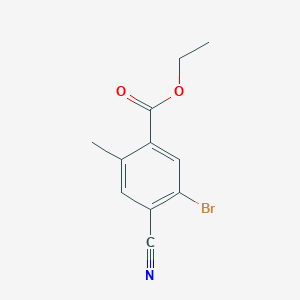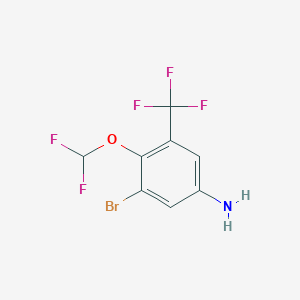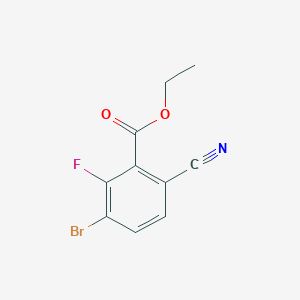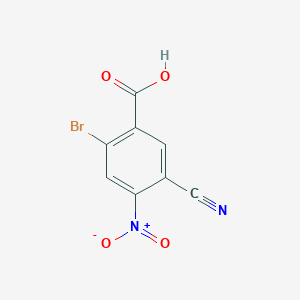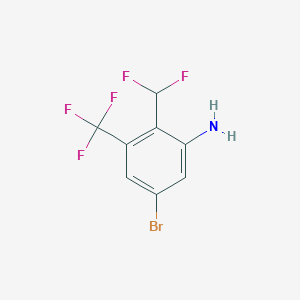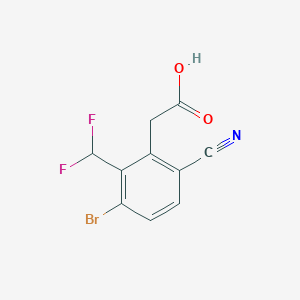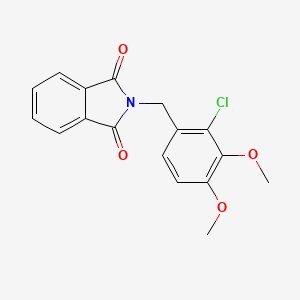
2-(2-氯-3,4-二甲氧基苄基)-1H-异吲哚-1,3(2H)-二酮
描述
This compound is a derivative of isoindole-1,3-dione, which is a type of heterocyclic compound. The “2-(2-Chloro-3,4-dimethoxybenzyl)” part suggests that a benzyl group with two methoxy groups and one chloro group is attached to the second position of the isoindole ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the isoindole-1,3-dione ring, followed by the attachment of the 2-chloro-3,4-dimethoxybenzyl group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction step .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoindole-1,3-dione ring, which contains both nitrogen and oxygen atoms, and the 2-chloro-3,4-dimethoxybenzyl group, which contains chlorine and oxygen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The isoindole-1,3-dione ring might undergo reactions typical of carbonyl compounds, while the 2-chloro-3,4-dimethoxybenzyl group might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl groups in the isoindole-1,3-dione ring and the polarizable chlorine atom in the 2-chloro-3,4-dimethoxybenzyl group might influence its solubility and reactivity .科学研究应用
结构和振动分析
异吲哚-1,3-二酮衍生物一直是结构和振动研究的主题,深入了解其分子行为。例如,Arjunan 等人(2009 年)对 2-氯-1H-异吲哚-1,3(2H)-二酮和相关化合物进行了傅里叶变换红外 (FTIR) 和 FT-拉曼光谱测量。他们采用密度泛函理论 (DFT) 方法来分析振动频率和结构参数,发现与实验数据非常吻合 (Arjunan, Saravanan, Ravindran, & Mohan, 2009)。
合成和潜在治疗用途
多项研究探索了异吲哚-1,3-二酮衍生物的合成及其作为治疗剂的潜力。例如,Zou 等人(2010 年)合成了苯并[e]异吲哚-1,3-二酮衍生物,并评估了它们对糖原合酶激酶-3 (GSK-3) 的抑制活性,发现具有显着活性的化合物可以影响斑马鱼胚胎的生长,表明潜在的发育或治疗应用 (Zou, Zhou, Li, Cui, Zhong, Pan, Yang, & Quan, 2010)。
Tan 等人(2016 年)开发了一种六氢-1H-异吲哚-1,3(2H)-二酮衍生物的合成方法,扩大了用于创建具有潜在生物活性的新化合物的化学工具包 (Tan, Koc, Kishali, Şahin, & Kara, 2016)。
晶体结构和分子相互作用
异吲哚-1,3-二酮衍生物的晶体结构和分子相互作用也引起了科学界的兴趣。例如,Ming-zhi 等人(2005 年)详细介绍了复杂异吲哚-1,3-二酮衍生物的合成和晶体结构,深入了解晶体内的分子排列和相互作用 (Ming-zhi, Yang-guang, Ke-long, Ye-Guo, Du-lin, & Hai-bin, 2005)。
作用机制
安全和危害
未来方向
The future research directions for this compound would depend on its intended use. If it shows promise as a pharmaceutical, for example, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .
属性
IUPAC Name |
2-[(2-chloro-3,4-dimethoxyphenyl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO4/c1-22-13-8-7-10(14(18)15(13)23-2)9-19-16(20)11-5-3-4-6-12(11)17(19)21/h3-8H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKGIKXBIDFOKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2C(=O)C3=CC=CC=C3C2=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-3,4-dimethoxybenzyl)-1H-isoindole-1,3(2H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



